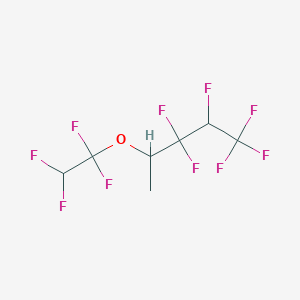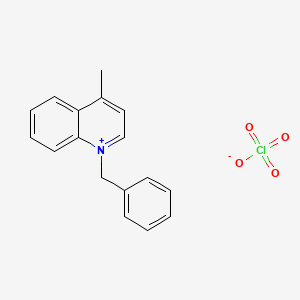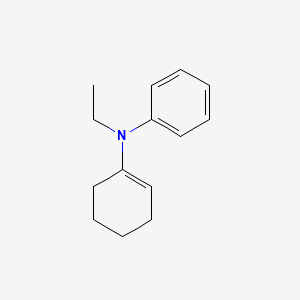
N-(Cyclohex-1-en-1-yl)-N-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclohex-1-en-1-yl)-N-ethylaniline is an organic compound that features a cyclohexene ring bonded to an aniline moiety with an ethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-1-en-1-yl)-N-ethylaniline typically involves the reaction of cyclohexanone with aniline in the presence of a suitable catalyst. One common method is the condensation reaction where cyclohexanone is reacted with aniline under acidic conditions to form the intermediate imine, which is then reduced to the desired product using a reducing agent such as sodium borohydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclohex-1-en-1-yl)-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include cyclohexanone derivatives, substituted anilines, and various aromatic compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(Cyclohex-1-en-1-yl)-N-ethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Wirkmechanismus
The mechanism of action of N-(Cyclohex-1-en-1-yl)-N-ethylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence biochemical pathways and cellular processes, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Cyclohex-1-en-1-yl)morpholine
- N-(Cyclohex-1-en-1-yl)pyrrolidine
- N-(Cyclohex-1-en-1-yl)benzeneacetamide
Uniqueness
N-(Cyclohex-1-en-1-yl)-N-ethylaniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and applications in various fields .
Eigenschaften
CAS-Nummer |
30432-66-7 |
|---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
N-(cyclohexen-1-yl)-N-ethylaniline |
InChI |
InChI=1S/C14H19N/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-11H,2,4,7-8,12H2,1H3 |
InChI-Schlüssel |
XSEMIVACIBKINH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CCCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


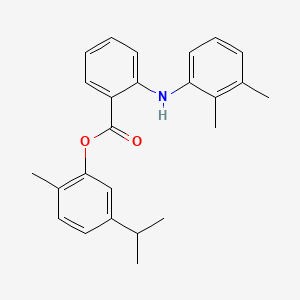
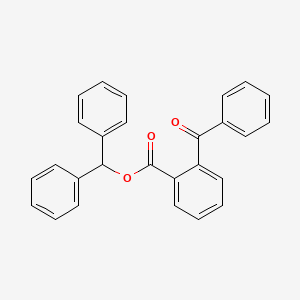



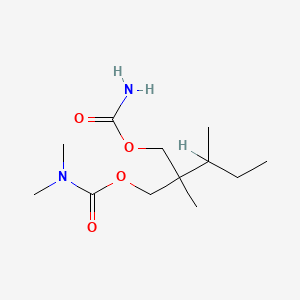



![Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate](/img/structure/B14692947.png)

